Cas no 2175978-76-2 (N-{7-oxaspiro[3.5]nonan-1-yl}benzamide)
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
- N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
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- Inchi: 1S/C15H19NO2/c17-14(12-4-2-1-3-5-12)16-13-6-7-15(13)8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17)
- InChI Key: PIEGJQODHMQKFU-UHFFFAOYSA-N
- SMILES: O1CCC2(CC1)CCC2NC(C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 304
- XLogP3: 2.2
- Topological Polar Surface Area: 38.3
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6562-7474-2μmol |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-5μmol |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-10μmol |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-20μmol |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-1mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-2mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-3mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-4mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-5mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6562-7474-10mg |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide |
2175978-76-2 | 10mg |
$118.5 | 2023-09-08 |
N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide: A Comprehensive Overview
N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide, with the CAS number 2175978-76-2, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused with a five-membered ring, containing an oxygen atom at the 7-position. The benzamide group attached to this spirocyclic system imparts additional functional diversity, making it a versatile molecule for various applications.
The synthesis of N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide involves a multi-step process that typically begins with the preparation of the spirocyclic core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yields. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The spirocyclic structure provides mechanical stability and flexibility, making it suitable for applications in polymer science and nanotechnology. For instance, studies have shown that incorporating N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide into polymer matrices can enhance their thermal stability and mechanical properties.
In the pharmaceutical industry, this compound has been investigated for its potential as a drug delivery agent. The benzamide group can be modified to target specific receptors or enzymes, while the spirocyclic structure ensures controlled release properties. Recent research has focused on optimizing these modifications to improve bioavailability and reduce side effects.
Another area of interest is the use of N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide in catalysis. Its rigid structure and functional groups make it an effective ligand for transition metal catalysts, particularly in asymmetric synthesis reactions. This has led to its application in the production of enantiopure compounds, which are crucial for drug development.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Scientists have developed green chemistry approaches to minimize waste and energy consumption during production. Additionally, studies are underway to assess the biodegradability of this compound and its derivatives, ensuring their safe integration into industrial processes.
In conclusion, N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide (CAS No: 2175978-76-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in materials science, pharmacology, and catalysis. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even greater role in advancing modern science.
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